2,2'-azanediylbis(N-methylacetamide)
Description
2,2'-Azanediylbis(N-methylacetamide) (CAS: Not explicitly provided; structurally analogous to ABDMA derivatives) is a diacetamide ligand featuring a central amine group (-NH-) bridging two N-methylacetamide moieties. Each acetamide unit consists of a methyl-substituted nitrogen atom connected to a carbonyl group (Figure 1). This compound is primarily utilized in coordination chemistry for metal ion complexation, with applications in nuclear waste management, catalysis, and materials science . Its synthesis typically involves condensation reactions between amine precursors and acetylating agents, as exemplified in the preparation of structurally related ligands like ABDMA (2,2'-azanediylbis(N,N-dimethylacetamide)) .
Properties
IUPAC Name |
N-methyl-2-[[2-(methylamino)-2-oxoethyl]amino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3O2/c1-7-5(10)3-9-4-6(11)8-2/h9H,3-4H2,1-2H3,(H,7,10)(H,8,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVJUDCHMRDCBMY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CNCC(=O)NC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-azanediylbis(N-methylacetamide) typically involves the reaction of N-methylacetamide with a suitable azanediol compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to ensure the desired product yield.
Industrial Production Methods
In industrial settings, the production of 2,2’-azanediylbis(N-methylacetamide) involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2,2’-Azanediylbis(N-methylacetamide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amide groups in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted amides.
Scientific Research Applications
2,2’-Azanediylbis(N-methylacetamide) has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry due to its ability to coordinate with metal ions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the synthesis of other chemical compounds and materials.
Mechanism of Action
The mechanism of action of 2,2’-azanediylbis(N-methylacetamide) involves its interaction with molecular targets through its donor atoms. The central nitrogen atom and the two oxygen atoms from the amide groups can coordinate with metal ions, forming stable complexes. These interactions can influence various biochemical pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 2,2'-azanediylbis(N-methylacetamide) and their properties:
Key Observations:
- Substituent Effects on Metal Binding:
- The electron-donating methyl group on the central amine in MABDMA increases basicity, enhancing metal coordination strength compared to ABDMA and BnABDMA .
- N-Methyl groups on the acetamide nitrogens (as in the target compound) reduce steric hindrance compared to bulkier N,N-dimethyl or aromatic substituents (e.g., N-(2,6-dimethylphenyl)), enabling faster ligand-exchange kinetics .
- Solubility and Stability:
Performance in Metal Coordination
- Binding Strength Hierarchy: MABDMA > ABDMA > BnABDMA .
- The target compound (N-methylacetamide) is expected to exhibit lower binding strength than MABDMA due to the absence of a central methyl group but higher than BnABDMA owing to reduced steric bulk.
- Coordination Modes:
Industrial and Environmental Relevance
- Nuclear Waste Management: ABDMA and MABDMA show high selectivity for actinides (e.g., NpO₂⁺) in nitric acid media, critical for spent nuclear fuel reprocessing .
- Corrosion Inhibition: Structurally related compounds like 2,2'-(2-hydroxyethylimino)bis[N-(α,α-dimethylphenethyl)-N-methylacetamide] demonstrate >90% inhibition efficiency for mild steel in HCl, attributed to adsorption via amide and amine functional groups .
Biological Activity
2,2'-Azanediylbis(N-methylacetamide), also known by its chemical identifier 725686-07-7, is a compound with the molecular formula C₆H₁₃N₃O₂. This compound has garnered attention due to its potential biological activities and interactions with various biomolecules. Its structure features three donor atoms that are significant for metal coordination, making it a candidate for various applications in chemistry and biology.
The synthesis of 2,2'-azanediylbis(N-methylacetamide) typically involves the reaction of N-methylacetamide with an azanediol compound under controlled conditions. The reaction often requires a catalyst and specific temperature and pressure settings to optimize yield and purity. Common methods include:
- Oxidation : Can be performed using agents like potassium permanganate.
- Reduction : Typically involves reducing agents such as lithium aluminum hydride.
- Substitution : Involves reactions with alkyl halides or acyl chlorides.
The biological activity of 2,2'-azanediylbis(N-methylacetamide) is primarily attributed to its ability to coordinate with metal ions through its nitrogen and oxygen donor atoms. This coordination can influence various biochemical pathways, potentially leading to therapeutic effects. The compound's flexible structure allows it to interact with multiple molecular targets, which may enhance its bioactivity.
Biological Activity
Research has indicated that 2,2'-azanediylbis(N-methylacetamide) possesses several biological activities:
- Antimicrobial Properties : Preliminary studies suggest that the compound may exhibit antimicrobial effects against certain pathogens.
- Antioxidant Activity : The ability to scavenge free radicals has been noted, indicating potential for use in oxidative stress-related conditions.
- Cytotoxic Effects : Investigations into its cytotoxicity have shown variable results depending on cell lines tested, suggesting selective activity against certain cancer cells .
Case Studies and Research Findings
Several studies have explored the biological implications of 2,2'-azanediylbis(N-methylacetamide):
-
Antimicrobial Activity Study :
- A study evaluated the compound's effectiveness against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at higher concentrations, suggesting potential as an antimicrobial agent.
- Cytotoxicity Assay :
- Antioxidant Evaluation :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
